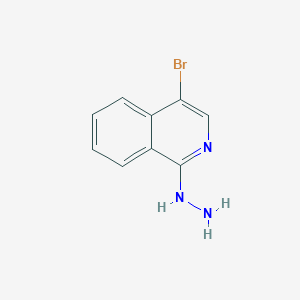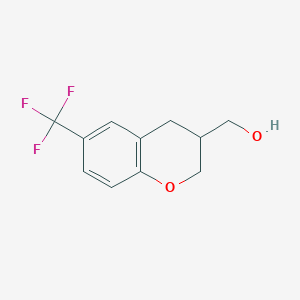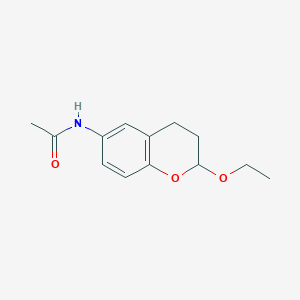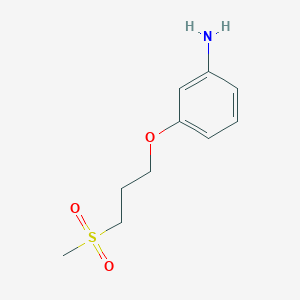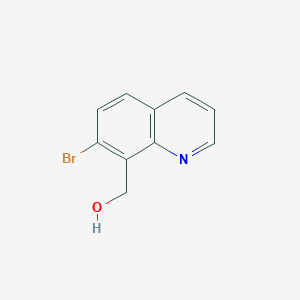
(7-Bromoquinolin-8-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7-Bromoquinolin-8-yl)methanol is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound this compound has a molecular formula of C10H8BrNO and a molecular weight of 238.08 g/mol . It features a bromine atom at the 7th position and a methanol group at the 8th position on the quinoline ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (7-Bromoquinolin-8-yl)methanol typically involves the bromination of 8-hydroxyquinoline followed by the introduction of a methanol group. One common method involves the use of N-bromosuccinimide (NBS) in chloroform to brominate 8-hydroxyquinoline, yielding 7-bromoquinolin-8-ol. This intermediate can then be treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl), followed by reduction with sodium dithionite (Na2S2O4) in a mixture of tetrahydrofuran (THF) and water to produce this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
化学反応の分析
Types of Reactions
(7-Bromoquinolin-8-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted quinoline derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the bromine atom under appropriate conditions.
Major Products
Oxidation: 7-Bromoquinolin-8-carboxylic acid.
Reduction: 7-Hydroxyquinolin-8-ylmethanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
(7-Bromoquinolin-8-yl)methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as dyes and pigments
作用機序
The mechanism of action of (7-Bromoquinolin-8-yl)methanol is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.
類似化合物との比較
Similar Compounds
7-Bromoquinolin-8-ol: Similar structure but lacks the methanol group.
8-Hydroxyquinoline: Lacks the bromine atom and methanol group.
7-Bromoquinoline: Lacks the hydroxyl and methanol groups.
Uniqueness
(7-Bromoquinolin-8-yl)methanol is unique due to the presence of both the bromine atom and the methanol group on the quinoline ring. This combination of functional groups imparts specific chemical and biological properties that are not observed in other similar compounds .
特性
CAS番号 |
1823338-46-0 |
|---|---|
分子式 |
C10H8BrNO |
分子量 |
238.08 g/mol |
IUPAC名 |
(7-bromoquinolin-8-yl)methanol |
InChI |
InChI=1S/C10H8BrNO/c11-9-4-3-7-2-1-5-12-10(7)8(9)6-13/h1-5,13H,6H2 |
InChIキー |
IKWABIOHHHVZIK-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C(C=C2)Br)CO)N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Phenyl-1,3,4,5-tetrahydro-benzo[CD]indazole](/img/structure/B11875073.png)



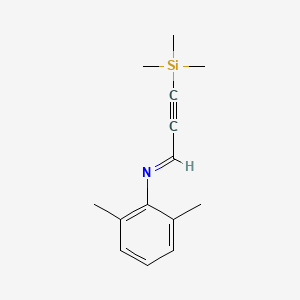
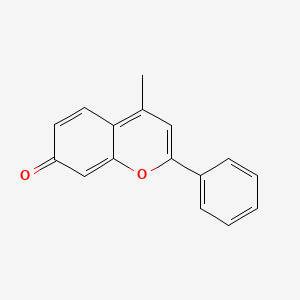
![2,5-Dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B11875107.png)

